
6-Octenal, 2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-6-enal can be synthesized through various methods. One common synthetic route involves the hydroformylation of myrcene, followed by hydrogenation and oxidation . The reaction conditions typically include the use of a rhodium-based catalyst for hydroformylation, followed by palladium on carbon (Pd/C) for hydrogenation, and finally, oxidation using an oxidizing agent such as potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, 2,7-dimethyloct-6-enal is often produced through the distillation of essential oils from plants like citronella grass (Cymbopogon nardus) and kaffir lime leaves (Citrus hystrix) . The essential oil is extracted through steam distillation, and the compound is then isolated and purified using fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethyloct-6-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to citronellol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Dimethyloct-6-enal has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-dimethyloct-6-enal involves its interaction with various molecular targets and pathways:
Cholinergic Neurotransmission: It modulates cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity, leading to elevated levels of acetylcholine (Ach) in the synaptic cleft.
Insect Repellent: It acts as an insect repellent by interfering with the olfactory receptors of insects, deterring them from approaching the source of the compound.
Comparación Con Compuestos Similares
2,7-Dimethyloct-6-enal can be compared with other similar compounds such as:
Hydroxycitronellal: A hydroxylated derivative of citronellal, used in perfumery for its floral scent.
2,7-Dimethyloct-6-enal stands out due to its unique combination of aldehyde functionality and monoterpenoid structure, which gives it distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
111396-28-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,7-dimethyloct-6-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3 |
Clave InChI |
RRPLNOVWTWPBFK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC=C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


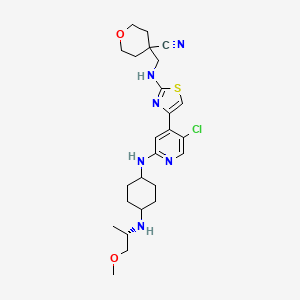
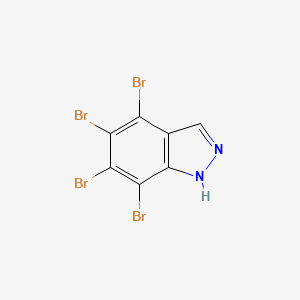
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)

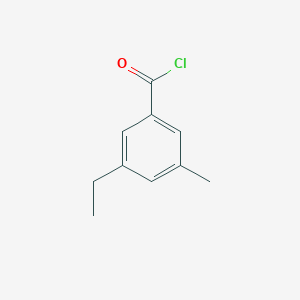
![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
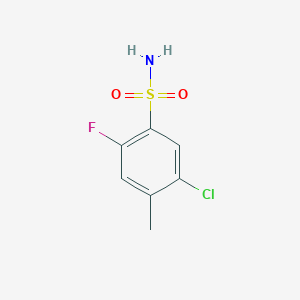


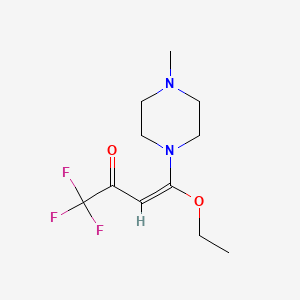



![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)
